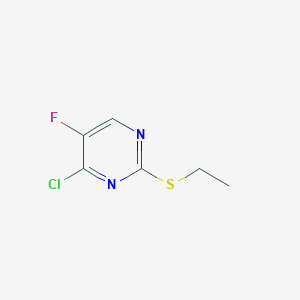
(R)-1-((R)-tetrahydrofuran-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(®-tetrahydrofuran-2-yl)ethanol is a chiral alcohol with a tetrahydrofuran ring attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-tetrahydrofuran-2-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-tetrahydrofuran-2-one, using a chiral reducing agent such as ®-alpine borane. This reaction typically occurs under mild conditions and yields the desired alcohol with high enantiomeric purity.
Another method involves the ring-opening of ®-epoxides with a suitable nucleophile. For example, ®-2,3-epoxytetrahydrofuran can be reacted with ethanol in the presence of a Lewis acid catalyst to produce ®-1-(®-tetrahydrofuran-2-yl)ethanol.
Industrial Production Methods
Industrial production of ®-1-(®-tetrahydrofuran-2-yl)ethanol often involves the use of biocatalysts. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can provide high yields and enantiomeric excess. These biocatalytic processes are environmentally friendly and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(®-tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: ®-tetrahydrofuran-2-one or ®-tetrahydrofuran-2-carboxylic acid.
Reduction: ®-tetrahydrofuran-2-ylmethane.
Substitution: Various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
®-1-(®-tetrahydrofuran-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of ®-1-(®-tetrahydrofuran-2-yl)ethanol involves its interaction with various molecular targets. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The tetrahydrofuran ring provides steric and electronic effects that influence the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol: A simple alcohol with a similar hydroxyl group but lacks the tetrahydrofuran ring.
Methanol: Another simple alcohol with a single carbon atom, differing significantly in structure and reactivity.
2-Methyltetrahydrofuran: A related compound with a methyl group instead of the hydroxyl group.
Uniqueness
®-1-(®-tetrahydrofuran-2-yl)ethanol is unique due to its chiral nature and the presence of both a tetrahydrofuran ring and an ethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
IUPAC Name |
(1S)-1-[(2S)-oxolan-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8195362.png)

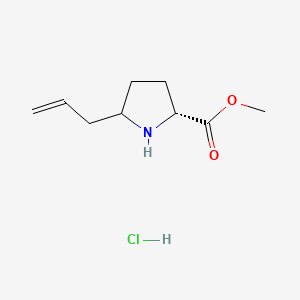
![2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride](/img/structure/B8195389.png)
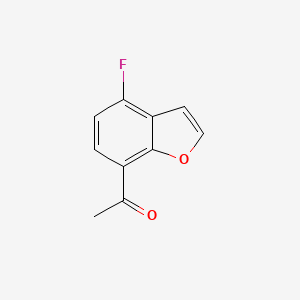
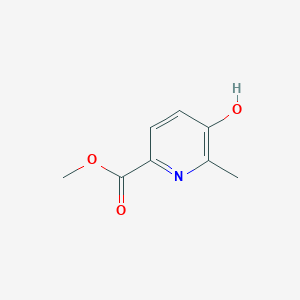

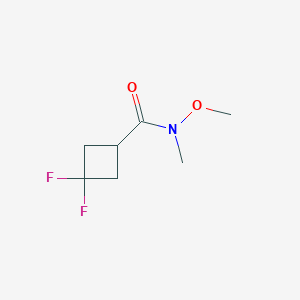
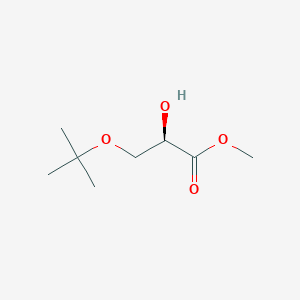
![3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B8195412.png)
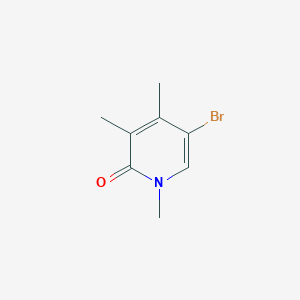
![(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B8195429.png)

